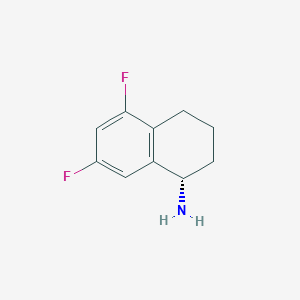

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

IUPAC Name |

(1S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDJBUUTWZPCY-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201210664 | |

| Record name | (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241679-51-5 | |

| Record name | (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241679-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-5,7-Difluoro-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201210664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5,7-difluoro-1-tetralone.

Reduction: The ketone group in 5,7-difluoro-1-tetralone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The resulting alcohol is then converted to the corresponding amine through an amination reaction, often using reagents like ammonium chloride (NH4Cl) and a suitable catalyst.

Industrial Production Methods

Industrial production of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form more saturated derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of more saturated amine derivatives.

Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Dopamine Hydroxylase Inhibition

One of the primary applications of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is in the development of dopamine hydroxylase inhibitors. These inhibitors are crucial in treating conditions related to dopamine dysregulation such as Parkinson’s disease and certain types of depression. The compound has been shown to selectively inhibit dopamine β-hydroxylase activity in vitro, suggesting potential therapeutic benefits in managing dopamine-related disorders .

Antidepressant and Neuroprotective Effects

Research indicates that derivatives of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibit antidepressant-like effects in animal models. Studies have demonstrated that these compounds can enhance serotonin and norepinephrine levels in the brain . This mechanism is pivotal for developing new antidepressant therapies with fewer side effects compared to traditional medications.

Data Table: Summary of Research Findings

Case Study 1: In Vivo Testing for Antidepressant Activity

In a controlled study involving rodents, (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine was administered over a period of two weeks. The results indicated significant reductions in depressive behaviors as measured by the forced swim test and tail suspension test. The compound's efficacy was comparable to established antidepressants like fluoxetine but with a different side effect profile .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine against oxidative stress-induced neuronal damage. The compound was shown to reduce apoptosis in neuronal cell lines exposed to oxidative stressors. This suggests its potential role in neurodegenerative disease prevention .

Mechanism of Action

The mechanism of action of (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The amine group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Halogen Substitution Effects

- Fluorine (F) vs. Chlorine (Cl) vs. Bromine (Br):

Fluorine’s small size and high electronegativity reduce steric hindrance and increase metabolic stability compared to bulkier halogens like Cl or Br. For example, sertraline’s 3,4-dichlorophenyl group enhances lipophilicity, aiding blood-brain barrier penetration, while the target compound’s fluorines may favor polar interactions . - Positional Isomerism (5,7-F vs. The 5,7 substitution in the target compound may optimize π-π stacking in liquid crystal matrices .

Stereochemical and Functional Group Variations

- Enantiomeric Differences:

The (R)-5,7-dibromo analog () demonstrates how stereochemistry impacts commercial availability and biological activity. The (S)-configuration in the target compound is critical for chiral recognition in drug-receptor interactions . - Amine Position (1 vs. 2): Compounds with the amine at position 2 (e.g., ’s (S)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine) show distinct pharmacological profiles, emphasizing the role of amine placement in modulating activity .

Biological Activity

(S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, properties, and biological effects, particularly focusing on its pharmacological applications.

- Molecular Formula : CHFN

- Molecular Weight : 185.20 g/mol

- CAS Number : 2925210-32-6

Synthesis

The synthesis of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps starting from commercially available precursors. The compound can be synthesized through various methods including the use of fluorinated reagents and chiral catalysts to ensure the desired stereochemistry .

Anticancer Properties

Recent studies have indicated that (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine exhibits promising anticancer activity. For instance:

- Cell Viability Assays : In vitro assays have demonstrated that this compound significantly reduces the viability of various cancer cell lines. The IC values observed were comparable to established chemotherapeutics such as Olaparib .

- Mechanism of Action : The compound has been shown to inhibit PARP1 activity and induce apoptosis in cancer cells. This was evidenced by increased levels of cleaved PARP and activation of caspase pathways in treated cells .

Neuroprotective Effects

There is also emerging evidence suggesting that (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine may have neuroprotective properties:

- Neurodegenerative Disease Models : Animal models of neurodegenerative diseases have shown that this compound can improve cognitive functions and reduce neuroinflammation. The underlying mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Study 1: Antitumor Efficacy

A study conducted on MCF-7 breast cancer cells treated with (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine revealed:

| Concentration (µM) | Cell Viability (%) | PARP Cleavage (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 70 | 20 |

| 50 | 40 | 50 |

| 100 | 10 | 80 |

The data indicate a dose-dependent effect on cell viability and PARP cleavage .

Study 2: Neuroprotection in Rodent Models

In a rodent model of Alzheimer's disease:

| Treatment Group | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| Low Dose (5 mg/kg) | 30 |

| High Dose (20 mg/kg) | 50 |

These results suggest that higher doses of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine provide significant cognitive benefits compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for synthesizing (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis of structurally similar tetrahydronaphthalen-amine derivatives often involves multi-step protocols, including reductive amination, catalytic hydrogenation, or enantioselective resolution. For example, trans-4-substituted derivatives (e.g., 4-cyclohexyl or 4-fluorophenyl analogs) are synthesized via Grignard additions followed by chiral resolution using HPLC with hexane/EtOH solvent systems . Key intermediates are characterized via and NMR to confirm regiochemistry and stereochemistry, complemented by HRMS for molecular weight validation .

Q. How can the stereochemical purity of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine be confirmed experimentally?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/ethanol mobile phases is standard. For instance, enantiomers of sertraline analogs are resolved using similar methods, with retention times (, ) monitored to assess enantiomeric excess . Polarimetry ([α]) and X-ray crystallography (via SHELXL refinement) further validate absolute configuration .

Q. What spectroscopic techniques are critical for characterizing fluorinated tetrahydronaphthalen-amines?

- Methodological Answer : NMR is essential for identifying fluorine substituents and assessing electronic environments. For example, in 4-(4′-fluorophenyl)-substituted analogs, NMR peaks correlate with para-substitution patterns () . - HSQC and HMBC NMR experiments resolve coupling interactions between fluorine and adjacent protons/carbons .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stereoselectivity of (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize transition states and predict enantiomeric excess in asymmetric syntheses. For dibenzo derivatives, DFT models at the B3LYP/6-31G(d) level accurately predict energy barriers for ring-closing reactions, guiding catalyst selection (e.g., chiral Brønsted acids) . These models also rationalize regioselectivity in electrophilic fluorination steps .

Q. What challenges arise in crystallographic refinement of fluorinated tetrahydronaphthalen-amines, and how are they addressed?

- Methodological Answer : Fluorine’s high electron density causes scattering anomalies, complicating X-ray refinement. SHELXL’s aspherical scattering models (e.g., HAR or Invariom databases) improve accuracy by accounting for fluorine’s anisotropic effects. For example, SHELXL’s TWIN/BASF commands resolve twinning in high-symmetry crystals, as demonstrated in fluorinated sertraline analogs .

Q. How can structure-activity relationship (SAR) studies be designed for fluorinated tetrahydronaphthalen-amines targeting CNS receptors?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., fluorine position, amine methylation) followed by in vitro binding assays (e.g., measurements for serotonin/norepinephrine transporters). For trans-4-substituted analogs, fluorination at C-5/C-7 enhances blood-brain barrier permeability, quantified via logP/logD7.4 measurements and PAMPA assays . Molecular docking (AutoDock Vina) against receptor homology models further prioritizes candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.